5-Quinolinol, 6-chloro-
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Overview
Description
5-Quinolinol, 6-chloro-: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily soluble in hot water and most organic solvents The addition of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring structure gives rise to 5-Quinolinol, 6-chloro-
Mechanism of Action
Target of Action
Quinolines and quinolones, which are structurally similar to 6-chloroquinolin-5-ol, are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They are often used as scaffolds for drug development due to their broad spectrum of bioactivities .
Mode of Action
It’s worth noting that quinolines and quinolones, which share a similar structure with 6-chloroquinolin-5-ol, act by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Clioquinol, a compound similar to 6-chloroquinolin-5-ol, is known to be rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours .
Result of Action
Quinolines and quinolones, which share a similar structure with 6-chloroquinolin-5-ol, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which include 6-Chloroquinolin-5-ol, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Quinoline derivatives have been shown to have antimicrobial activity against various Gram-positive and Gram-negative microbial species
Molecular Mechanism
It is known that quinoline derivatives can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Quinolinol, 6-chloro- can be achieved through several methods. One common approach involves the chlorination of 5-quinolinol using chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . Another method includes the use of Friedländer synthesis, where aniline derivatives react with β-ketoesters in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of 5-Quinolinol, 6-chloro- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Quinolinol, 6-chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in acidic or neutral media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5-Amino-6-chloroquinoline.
Substitution: A wide range of substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Quinolinol, 6-chloro- is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, 5-Quinolinol, 6-chloro- is studied for its potential antimicrobial and antiparasitic properties. It has shown promise in inhibiting the growth of certain bacteria and parasites .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent. Its structural similarity to other quinoline-based drugs makes it a candidate for further drug development .
Industry: In the industrial sector, 5-Quinolinol, 6-chloro- is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the chlorine and hydroxyl substituents.
6-Chloroquinoline: Similar structure but without the hydroxyl group at the 5th position.
5-Hydroxyquinoline: Similar structure but without the chlorine atom at the 6th position.
Uniqueness: 5-Quinolinol, 6-chloro- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloroquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOQTLCUIPMASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236162-17-6 |
Source
|
Record name | 6-chloroquinolin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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